Telaglenastat - 1439399-58-2

Telaglenastat

Catalog Number: EVT-283929
CAS Number: 1439399-58-2
Molecular Formula: C26H24F3N7O3S
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telaglenastat (Telaglenastat) is a potent, selective, orally bioavailable, allosteric inhibitor of Glutaminase 1 (GLS1) [, ]. GLS1 is an enzyme responsible for converting glutamine to glutamate, a crucial metabolic fuel for certain tumor cells [, ]. By inhibiting GLS1, Telaglenastat disrupts this metabolic pathway, potentially impeding tumor growth and survival [, , ]. Its selectivity for GLS1 distinguishes it from other less specific inhibitors, making it a valuable tool for studying glutamine metabolism in various research settings [].

Future Directions
  • Clinical Trials: Further clinical trials are essential to validate preclinical findings and determine the safety and efficacy of Telaglenastat across various cancer types and potentially other diseases like corneal neovascularization. The existing clinical trials targeting renal cell carcinoma, multiple myeloma, and lung cancer (including those exploring combinations with other therapies) will provide valuable data for informing future research directions [, , , , , , , , , ].
  • Combination Therapies: Exploring Telaglenastat in combination with other metabolic inhibitors, chemotherapeutic agents, or immunotherapies holds significant potential for enhancing therapeutic efficacy. Preclinical studies already indicate synergistic effects with several drugs, making combination strategies a promising area for future research [, , , ].
  • Biomarker Development: Identifying biomarkers that predict response to Telaglenastat therapy is crucial for personalizing treatment and optimizing patient outcomes. Research focusing on genetic alterations, metabolic profiles, and immune system characteristics will play a key role in developing predictive biomarkers [, , , ].
  • Resistance Mechanisms: Investigating the mechanisms of resistance to Telaglenastat will be crucial for developing strategies to overcome treatment failure and improve long-term outcomes. Understanding how cancer cells adapt to GLS1 inhibition will be vital for designing next-generation therapies [].
  • Beyond Cancer: While cancer research dominates the current applications of Telaglenastat, its impact on macrophage polarization in corneal neovascularization suggests broader therapeutic potential []. Exploring its utility in other diseases driven by dysregulated glutamine metabolism is an exciting avenue for future research.

6-Diazo-5-oxonorleucine (DON)

  • Compound Description: 6-Diazo-5-oxonorleucine (DON) is a glutamine antagonist that inhibits various glutamine-utilizing enzymes, including glutaminase. []
  • Relevance: DON shares a similar mechanism of action with Telaglenastat by inhibiting glutaminase, albeit in a non-selective manner. []

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)

  • Compound Description: BPTES is an allosteric inhibitor of glutaminase 1 (GLS1). [] It binds to the GAC isoform of GLS1. []

5-(3-Bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one (Compound 968)

  • Compound Description: Compound 968 is a glutaminase inhibitor with potential anticancer activity. []
  • Relevance: Compound 968, like Telaglenastat, targets glutamine metabolism, which is important for cancer cell growth and proliferation. []

Epigallocatechin-3-gallate (EGCG)

  • Compound Description: EGCG is a polyphenol found in green tea, known for its antioxidant and potential anticancer properties. It is thought to target both glutamine metabolism and glycolysis. []
  • Relevance: EGCG was found to synergistically inhibit cell proliferation and promote apoptosis in multiple myeloma cells when combined with Telaglenastat. []

Metformin

  • Compound Description: Metformin is a widely used antidiabetic drug that also exhibits anticancer properties. It disrupts tumor bioenergetics, potentially impacting both glycolysis and mitochondrial function. []
  • Relevance: Metformin was studied in combination with Telaglenastat for its potential to enhance the disruption of bioenergetic pathways in osteosarcoma. []

Azacitidine (AZA)

  • Compound Description: Azacitidine is a pyrimidine nucleoside analog that acts as a hypomethylating agent. It is used in the treatment of myelodysplastic syndromes (MDS). [, , ]
  • Relevance: Azacitidine was found to have synergistic effects with Telaglenastat in preclinical studies of MDS and AML, leading to clinical trials investigating the combination therapy. [, , ]

L-Buthionine Sulfoximine (BSO)

  • Compound Description: BSO is an inhibitor of γ-glutamylcysteine synthetase, a key enzyme in glutathione (GSH) synthesis, leading to GSH depletion. []
  • Relevance: BSO was used in combination with Telaglenastat in studies of cervical cancer to investigate the role of GSH depletion in radiosensitization. []

Auranofin (AUR)

  • Compound Description: Auranofin is a gold-containing compound with anti-inflammatory and antitumor properties. It inhibits thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. []
  • Relevance: AUR was used alongside Telaglenastat to study the effects of combined thiol-mediated oxidative stress in cervical cancer cells. []

Cabozantinib

  • Compound Description: Cabozantinib is a multi-kinase inhibitor targeting VEGFR, MET, and AXL, used in the treatment of advanced renal cell carcinoma (RCC). [, , , , ]
  • Relevance: Cabozantinib was investigated in combination with Telaglenastat in preclinical models and clinical trials of RCC. [, , , , ] Synergistic antitumor effects were observed in preclinical models, but the CANTATA trial showed no significant improvement in efficacy when combining Telaglenastat with cabozantinib. [, , , ]

Everolimus

  • Compound Description: Everolimus is an mTOR inhibitor used in the treatment of various cancers, including RCC. [, , , ]
  • Relevance: Everolimus, similar to Telaglenastat, affects metabolic pathways in cancer cells. [] The combination of everolimus and Telaglenastat exhibited synergistic anti-proliferative effects in preclinical models of RCC and showed promising results in a phase I trial. [, , ]
Synthesis Analysis

The synthesis of CB-839 involves several steps that utilize various chemical reactions to construct its complex molecular framework. The compound is characterized by a multi-ring structure that includes thiadiazole and pyridine moieties. The synthetic route typically begins with the formation of the thiadiazole ring, followed by the introduction of the pyridine and phenyl groups through standard organic reactions such as acylation and coupling reactions.

The detailed synthetic pathway has not been extensively published, but it is known that the final product is purified through high-performance liquid chromatography to ensure high purity levels (≥98%) before use in biological assays .

Molecular Structure Analysis

The molecular formula of CB-839 is C26H24F3N7O3S, with a molecular weight of 571.58 g/mol. The structure features several key functional groups:

  • Thiadiazole ring: Contributes to the compound's inhibitory activity.
  • Pyridine moiety: Enhances solubility and binding interactions with the target enzyme.
  • Trifluoromethoxy group: May improve pharmacokinetic properties.

The crystal structure of CB-839 in complex with glutaminase has been elucidated, revealing that two molecules of CB-839 interact with the enzyme's tetrameric form through multiple hydrogen bonds and hydrophobic interactions .

Chemical Reactions Analysis

CB-839 primarily acts through non-competitive inhibition of glutaminase, disrupting its enzymatic function without competing with substrate binding. The mechanism involves binding to an allosteric site on the enzyme, which alters its conformation and reduces its activity. This inhibition is characterized by time-dependent kinetics, indicating that once bound, the inhibitor does not readily dissociate from the enzyme .

In vitro studies have demonstrated that CB-839 significantly decreases glutamine consumption and glutamate production in cancer cell lines, leading to reduced tumor cell proliferation. These effects are particularly pronounced in triple-negative breast cancer cell lines where glutaminase activity is often elevated .

Mechanism of Action

The mechanism of action of CB-839 involves its binding to the allosteric site on glutaminase, leading to conformational changes that inhibit enzymatic activity. This interaction is facilitated by hydrogen bonding between specific amino acid residues in the enzyme and functional groups on CB-839. Notably, interactions with residues such as Phe322 and Leu323 are critical for binding strength and specificity .

Research indicates that CB-839 not only inhibits glutaminase activity but also induces metabolic stress in cancer cells by reducing levels of key metabolites involved in energy production and biosynthesis pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid compound
  • Solubility: Highly soluble in dimethyl sulfoxide (maximum concentration ~57 mg/mL)
  • Storage: Recommended at -20°C to maintain stability

Chemical Properties

  • Molecular Weight: 571.58 g/mol
  • Chemical Formula: C26H24F3N7O3S
  • Purity: ≥98% (HPLC)

These properties are crucial for laboratory handling and formulation in preclinical studies .

Applications

CB-839 has significant potential applications in scientific research, particularly in oncology. Its primary applications include:

  • Cancer Treatment: As a therapeutic agent targeting glutamine metabolism in cancers such as multiple myeloma and triple-negative breast cancer.
  • Research Tool: Used in studies investigating metabolic pathways in cancer cells and evaluating the role of glutaminase in tumor growth.
  • Combination Therapies: Investigated for use alongside other chemotherapeutics to enhance antitumor efficacy through metabolic modulation .

Properties

CAS Number

1439399-58-2

Product Name

CB-839

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C26H24F3N7O3S

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)

InChI Key

PRAAPINBUWJLGA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CB839; CB-839; CB 839, Telaglenastat.

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.